AVE 0991

Übersicht

Beschreibung

AVE 0991 ist ein nicht-peptidisches Analogon von Angiotensin-(1-7), einer biologisch aktiven Komponente des Renin-Angiotensin-Systems. Es ist eine oral wirksame Verbindung, die die Wirkungen von Angiotensin-(1-7) auf das Endothel nachahmt und nachweislich verschiedene positive Wirkungen hat, darunter entzündungshemmende, antiapoptotische, antifibrotische und antioxidative Eigenschaften .

Wissenschaftliche Forschungsanwendungen

AVE 0991 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Angiotensin-(1-7)-Analoga auf verschiedene chemische Reaktionen zu untersuchen.

Biologie: Wird untersucht für seine Rolle bei der Modulation biologischer Signalwege, einschließlich derer, die an Entzündungen und Apoptose beteiligt sind.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Neuroinflammation und Stoffwechselstörungen untersucht. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist des Angiotensin-(1-7)-Rezeptors, auch bekannt als Mas-Rezeptor, wirkt. Es bindet mit hoher Affinität an den Rezeptor, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Aktivierung führt zur Freisetzung von Stickstoffmonoxid und anderen bioaktiven Molekülen, die die entzündungshemmenden, antiapoptotischen und antioxidativen Wirkungen der Verbindung vermitteln . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Stickstoffmonoxid-Synthase-Signalweg und die Inhibition des NLRP3-Inflammasoms .

Wirkmechanismus

AVE 0991, also known as N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide, is a non-peptide analogue of Angiotensin-(1-7) [Ang-(1-7)] and has been associated with various beneficial effects in cardiovascular diseases .

Target of Action

This compound primarily targets the Angiotensin-(1-7) receptor, also known as Mas receptor . This receptor plays a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

This compound acts as an agonist to the Mas receptor . It binds to the Mas receptor competitively, evoking effects similar to Ang-(1-7) on the endothelium . This interaction leads to various downstream effects, including the release of nitric oxide (NO) and superoxide (O2-) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to enhance autophagy , a cellular process involved in the removal of unnecessary or dysfunctional components . This enhancement of autophagy is associated with the suppression of neuroinflammation, which is beneficial in conditions like Alzheimer’s disease .

Result of Action

This compound has been associated with various beneficial effects. In the context of cardiovascular diseases, it has been found to be cardioprotective . In Alzheimer’s disease model mice, this compound has been shown to ameliorate cognitive decline and inhibit NLRP3 inflammasome of astrocytes . It also suppresses astrocyte-mediated inflammation and up-regulates the expression of autophagy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in Alzheimer’s disease model mice, the inhibitory effect of this compound on the expression of inflammatory factors was reversed by 3-MA, an autophagy inhibitor . This suggests that the efficacy of this compound can be modulated by other substances present in the environment.

Biochemische Analyse

Biochemical Properties

AVE 0991 is an orally active, non-peptide-based selective Ang (1-7) receptor (Mas, MasR) agonist . It has been shown to have a 5-times NO-inducing efficacy than Ang (1-7) in bovine aortic endothelial cell (BAEC) cultures . It exhibits little affinity toward AT1 & AT2 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress astrocyte-mediated inflammation and up-regulate the expression of autophagy . In Alzheimer’s disease model mice, this compound treatment greatly suppressed astrocyte-mediated inflammation and up-regulated the expression of autophagy .

Molecular Mechanism

This compound efficiently mimics the effects of Ang-(1–7) on the endothelium, most probably through stimulation of a specific, endothelial Ang-(1–7)-sensitive binding site causing kinin-mediated activation of endothelial NO synthase . It has been shown to inhibit the ROS-NLRP3 inflammatory signalling pathway .

Temporal Effects in Laboratory Settings

In a study involving heatstroke rats, it was found that 30 days of intraperitoneal administration of this compound improved Aβ deposition, neuronal death, and cognitive deficits . In another study, a 4-week treatment with this compound improved heart function and left ventricular remodelling induced by myocardial infarction (MI) in rats .

Dosage Effects in Animal Models

In a study involving rats with myocardial infarction, a 4-week treatment with this compound at a dose of 0.58 µmol per kg of body weight per day showed significant improvement in heart function and left ventricular remodelling .

Vorbereitungsmethoden

Die Synthese von AVE 0991 umfasst mehrere Schritte, darunter die Bildung des Imidazolrings und die Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beginnt typischerweise mit der Herstellung der Imidazol-Grundstruktur, gefolgt von der Addition von Phenyl- und Thienylgruppen. Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen . Industrielle Produktionsmethoden beinhalten die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu erreichen, wobei häufig automatisierte Synthesegeräte und strenge Qualitätskontrollmaßnahmen eingesetzt werden .

Analyse Chemischer Reaktionen

AVE 0991 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole und Amine umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole.

Vergleich Mit ähnlichen Verbindungen

AVE 0991 ist einzigartig in seiner Fähigkeit, die Wirkungen von Angiotensin-(1-7) nachzuahmen, während es sich um eine nicht-peptidische Verbindung handelt. Ähnliche Verbindungen umfassen:

Angiotensin-(1-7): Das natürliche Peptid, das this compound nachahmt, bekannt für seine vasodilatierenden und entzündungshemmenden Wirkungen.

[D-Ala7]-Angiotensin-(1-7): Ein synthetisches Analogon von Angiotensin-(1-7) mit erhöhter Stabilität und Potenz.

Angiotensin II: Eine weitere Komponente des Renin-Angiotensin-Systems, bekannt für ihre vasokonstriktive und pro-inflammatorische Wirkung, die durch Angiotensin-(1-7) und seine Analoga entgegengewirkt werden

This compound zeichnet sich durch seine nicht-peptidische Natur aus, was es stabiler und einfacher oral zu verabreichen macht als peptidbasierte Verbindungen .

Eigenschaften

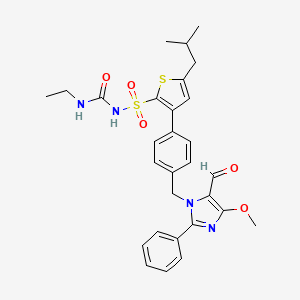

IUPAC Name |

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOZBSNPDCWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184526 | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-19-9 | |

| Record name | AVE-0991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVE-0991 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AVE0991?

A: AVE0991 exerts its effects primarily by acting as an agonist of the Mas receptor, a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , ].

Q2: What are the downstream effects of AVE0991 binding to the Mas receptor?

A2: AVE0991 binding to the Mas receptor triggers several beneficial downstream effects, including:

- Vasodilation: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, leading to vasodilation and improved blood flow [, , , , ].

- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL1, contributing to its anti-inflammatory properties [, , , ].

- Anti-apoptotic Effects: AVE0991 has been shown to inhibit apoptosis in various cell types, including cardiomyocytes and neuronal cells [, ].

- Antioxidant Effects: It can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) [, , , ].

Q3: Does AVE0991 interact with other receptors besides the Mas receptor?

A: While AVE0991 is primarily known for its interaction with the Mas receptor, research suggests it may also interact with the Ang II type 2 (AT2) receptor, potentially contributing to its beneficial effects in certain contexts [, ].

Q4: What is the molecular formula and weight of AVE0991?

A4: The molecular formula of AVE0991 is C28H33N5O5S2, and its molecular weight is 595.74 g/mol.

Q5: Is there any publicly available spectroscopic data for AVE0991?

A5: The scientific papers provided do not include specific spectroscopic data (e.g., NMR, IR, MS) for AVE0991.

Q6: Does AVE0991 have catalytic properties or applications outside its biological activity?

A6: The research primarily focuses on the therapeutic potential of AVE0991. There is no evidence presented for any catalytic properties or applications beyond its biological activity.

Q7: Have any computational studies been performed on AVE0991?

A7: The provided research does not delve into computational chemistry studies, simulations, or QSAR models for AVE0991.

Q8: What are the known stability characteristics of AVE0991?

A8: Information regarding the stability of AVE0991 under various conditions (temperature, pH, light) is limited in the provided research.

Q9: Are there any established formulation strategies for AVE0991?

A: One study mentions the incorporation of AVE0991 into hydroxypropyl β-cyclodextrin (HPβCD) to potentially enhance its stability and delivery [].

Q10: What is the pharmacokinetic profile of AVE0991?

A: While detailed pharmacokinetic data is not extensively discussed, AVE0991 is reported to be orally active []. Studies have used various administration routes, including intravenous, subcutaneous, intraperitoneal, and oral gavage, suggesting flexibility in its delivery [, , , , , , ].

Q11: What is the duration of action of AVE0991?

A11: The research does not provide specific details about the duration of action of AVE0991.

Q12: Has AVE0991 shown efficacy in in vitro and in vivo models?

A12: Yes, AVE0991 has demonstrated efficacy in various in vitro and in vivo models. Studies show it can:

- Improve glucose tolerance and reduce proteinuria in diabetic rats [, ]

- Attenuate ventricular remodeling and improve cardiac function after myocardial infarction in rats [, ]

- Reduce portal pressure in cirrhotic rats []

- Improve cognitive function and reduce neuroinflammation in aged rats after surgery []

- Attenuate atherosclerotic lesion development in apolipoprotein E-knockout mice [, , ]

Q13: Are there any known resistance mechanisms to AVE0991?

A13: The provided research does not mention specific resistance mechanisms to AVE0991.

Q14: What is the toxicological profile of AVE0991?

A14: The research primarily focuses on the beneficial effects of AVE0991. Specific toxicology studies or data on long-term effects are not included in the provided papers.

Q15: What drug delivery strategies have been explored for AVE0991?

A: Research mentions the use of hydroxypropyl β-cyclodextrin (HPβCD) as a potential delivery vehicle for AVE0991 [].

Q16: What analytical methods are commonly used to characterize and quantify AVE0991?

A16: The research papers provided do not go into detail about specific analytical methods used to characterize or quantify AVE0991.

Q17: Is there any information on the environmental impact and degradation of AVE0991?

A17: The provided research does not address the environmental impact or degradation of AVE0991.

Q18: What are the dissolution and solubility properties of AVE0991?

A18: Specific studies on the dissolution rate and solubility of AVE0991 in various media are not included in the provided research.

Q19: What quality control measures are in place for AVE0991?

A19: The provided research does not discuss specific quality control measures or assurance protocols for AVE0991.

Q20: Does AVE0991 elicit any immunological responses?

A20: The research does not address the immunogenicity of AVE0991 or any potential immunological responses it might trigger.

Q21: What is known about the biocompatibility and biodegradability of AVE0991?

A21: The provided research does not discuss the biocompatibility or biodegradability of AVE0991.

Q22: Are there any known alternatives or substitutes for AVE0991?

A: While no direct substitutes are mentioned, other compounds targeting the ACE2/Ang-(1-7)/Mas axis, such as Ang-(1-7) itself or its cyclic analog cAng-(1-7), are under investigation as potential therapeutic agents for similar indications [].

Q23: What is the historical context and major milestones in research on AVE0991?

A23: The provided research does not provide a historical overview of AVE0991 development or specific milestones in its research.

Q24: Are there any cross-disciplinary applications or synergies involving AVE0991 research?

A24: Research on AVE0991 spans various disciplines, including pharmacology, cardiology, endocrinology, and neurology, reflecting its potential therapeutic applications across multiple systems.

Q25: What research infrastructure and resources are essential for studying AVE0991?

A25: Essential resources for AVE0991 research likely include:

- Animal models: Various animal models, such as those for hypertension, heart failure, diabetes, and atherosclerosis, are crucial for studying AVE0991's efficacy [, , , , , , , ].

- Cell culture systems: In vitro studies utilizing primary cells or cell lines relevant to the target tissues (e.g., endothelial cells, vascular smooth muscle cells, cardiomyocytes) are important for mechanistic investigations [, , , , ].

- Molecular biology techniques: Techniques such as PCR, Western blotting, and ELISA are essential for assessing gene expression, protein levels, and cellular responses to AVE0991 treatment [, , , , ].

- Physiological monitoring systems: Depending on the specific research focus, equipment for measuring blood pressure, cardiac function, and other relevant physiological parameters is crucial [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.